molecular formula C17H14FNO B14305888 8-Fluoro-4-(2-phenylethoxy)quinoline CAS No. 124534-12-9

8-Fluoro-4-(2-phenylethoxy)quinoline

Cat. No.: B14305888
CAS No.: 124534-12-9
M. Wt: 267.30 g/mol
InChI Key: LSFOXCHGNMRDKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-(2-phenylethoxy)quinoline can be achieved through several methods, including cyclization reactions, nucleophilic substitution, and cross-coupling reactions. One common approach involves the nucleophilic substitution of a halogen atom on a quinoline derivative with a phenylethoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is crucial in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-(2-phenylethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved chemical properties .

Mechanism of Action

The mechanism of action of 8-Fluoro-4-(2-phenylethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of pathogens. Its fluoro and phenylethoxy groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-4-(2-phenylethoxy)quinoline is unique due to the presence of both fluoro and phenylethoxy groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and improved efficacy compared to its simpler counterparts .

Properties

CAS No.

124534-12-9

Molecular Formula

C17H14FNO

Molecular Weight

267.30 g/mol

IUPAC Name

8-fluoro-4-(2-phenylethoxy)quinoline

InChI

InChI=1S/C17H14FNO/c18-15-8-4-7-14-16(9-11-19-17(14)15)20-12-10-13-5-2-1-3-6-13/h1-9,11H,10,12H2

InChI Key

LSFOXCHGNMRDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C3C=CC=C(C3=NC=C2)F

Origin of Product

United States

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